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Compound of Interest

Compound Name:
6-Bromo-3-chloro-2-

hydroxybenzonitrile

Cat. No.: B13431194

Get Quote

Executive Summary: The Asc-1 Target
The Alanine-Serine-Cysteine Transporter 1 (Asc-1), encoded by the SLC7A10 gene, is a

sodium-independent antiporter that functions as a heterodimer with the heavy chain 4F2hc

(SLC3A2). Asc-1 is the primary regulator of synaptic D-serine and glycine concentrations in the

forebrain, directly modulating NMDA receptor (NMDAR) plasticity.

Inhibition of Asc-1 presents a high-value therapeutic strategy for schizophrenia (where D-serine

levels are reduced) and excitotoxicity (where regulation of co-agonist release is critical). This

guide focuses on the chemical synthesis of high-affinity, non-transportable inhibitors—

specifically the indole-histidine conjugate BMS-466442—and the synthesis of competitive

substrate probes like D-Isoleucine.

Chemical Space of Asc-1 Ligands
Asc-1 ligands fall into two mechanistic categories. The choice of precursor depends on whether

the goal is transportable competition or allosteric/orthosteric blockade.
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Ligand Class
Representative
Compound

Mechanism
Key Chemical
Feature

Non-Transportable

Inhibitors
BMS-466442 Orthosteric Blockade

Indole-2-carboxamide

coupled to bulky

Histidine ester.

Lu AE00527
Blockade

(Release/Uptake)

Lipophilic phenyl-

glycine/bi-phenyl

scaffold.

Transportable

Substrates
D-Isoleucine Competitive Exchange

Branched aliphatic

side chain

(Stereospecific).

S-Methyl-L-Cysteine Competitive Substrate
Sulfur-alkylated

cysteine analog.

Synthesis Protocol: BMS-466442
Compound Identity:N-[[5-methoxy-6-(phenylmethoxy)-1H-indol-2-yl]carbonyl]-1-(phenylmethyl)-

L-histidine, methyl ester CAS: 1598424-76-0 Potency: IC50 ~11–40 nM (Asc-1 selective).

Retrosynthetic Analysis
The synthesis converges by coupling two complex precursors: a substituted Indole-2-carboxylic

acid (Fragment A) and a benzylated Histidine methyl ester (Fragment B).
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BMS-466442
(Target Molecule)

Fragment A:
5-methoxy-6-(benzyloxy)-

1H-indole-2-carboxylic acid

Amide Coupling
(EDC/HOBt)

Fragment B:
1-benzyl-L-histidine

methyl ester

Precursor A1:
4-benzyloxy-3-methoxy-

benzaldehyde

Hemetsberger
Indole Synthesis

Precursor B1:
L-Histidine methyl ester

(dihydrochloride)

Im-Benzylation

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of BMS-466442 showing the convergent assembly of

the indole and histidine fragments.

Detailed Synthesis of Precursors
Fragment A: 5-methoxy-6-(benzyloxy)-1H-indole-2-carboxylic acid
This fragment provides the hydrophobic bulk required to occupy the extracellular vestibule of

Asc-1.

Starting Material: 3-methoxy-4-(benzyloxy)benzaldehyde.

Condensation: React aldehyde with ethyl azidoacetate in ethanol at -10°C to 0°C (using

NaOEt as base) to form the azido-cinnamate intermediate.

Mechanism:[1][2][3][4] Knoevenagel condensation.

Cyclization (Hemetsberger Reaction): Reflux the azido-cinnamate in xylene or toluene.

Thermal decomposition of the azide yields a nitrene, which inserts into the aromatic C-H

bond to form the indole core.
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Hydrolysis: Treat the resulting ethyl ester with LiOH in THF/Water to yield the free carboxylic

acid (Fragment A).

Fragment B: 1-benzyl-L-histidine methyl ester
The histidine moiety mimics the amino acid substrate but the benzyl group prevents transport,

locking the transporter in an occluded state.

Protection: Start with N-alpha-Boc-L-histidine methyl ester.

Benzylation: React with benzyl bromide in DMF using dry

as a base.

Note: This step can yield a mixture of

(tele) and

(pros) isomers. The

-benzyl isomer (1-benzyl) is thermodynamically favored and required for BMS-466442.

Deprotection: Remove the Boc group using 4M HCl in dioxane or TFA/DCM to yield the free

amine salt (Fragment B).

Final Coupling
Activation: Dissolve Fragment A (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir

for 15 minutes to form the active ester.

Amidation: Add Fragment B (1.0 eq). Stir at room temperature for 12–16 hours.

Purification: The product is hydrophobic. Purify via reverse-phase HPLC (C18 column) using

an Acetonitrile/Water gradient (0.1% TFA).

Synthesis of Substrate Probes: D-Isoleucine
While BMS-466442 blocks transport, D-Isoleucine (D-Ile) is a transportable substrate used to

induce hetero-exchange (releasing intracellular D-serine).
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Stereoselective Synthesis (Biocatalytic Route)
To ensure high enantiomeric purity (>99% D-isomer is critical to avoid L-Ile interference with

System L transporters).

Hydantoin Formation: React (R)-2-methylbutyraldehyde with ammonium carbonate and

potassium cyanide (Bucherer-Bergs reaction) to form the diastereomeric hydantoin mixture.

Enzymatic Resolution: Use a D-hydantoinase (e.g., from Agrobacterium) to selectively

hydrolyze the D-hydantoin to N-carbamoyl-D-isoleucine.

Decarbamoylation: Treat with sodium nitrite in acidic medium (HNO2) to yield pure D-

Isoleucine.

Experimental Validation Frameworks
Once synthesized, precursors must be validated for Asc-1 selectivity against related

transporters (ASCT1, ASCT2, LAT1).

Liposome Reconstitution Assay (Flux Coupling)
This assay confirms if the compound is a blocker (no flux) or a substrate (induces exchange).

System: Proteoliposomes reconstituted with purified Asc-1/4F2hc.

Protocol:

Pre-load liposomes with [3H]-Glycine (internal substrate).

Add the test compound (e.g., BMS-466442) to the external buffer.

Readout:

Inhibitor:[2][4][5][6][7] No release of [3H]-Glycine.

Substrate (D-Ile): Rapid efflux of [3H]-Glycine (Hetero-exchange).

Two-Electrode Voltage Clamp (Oocytes)
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Asc-1 is electroneutral, but electrophysiological measurements can be coupled to co-

expressed reporters or competitive displacement of electrogenic substrates if available (though

Asc-1 is strictly exchange/diffusion). Note: Standard TEVC is difficult for Asc-1 directly;

radiotracer uptake in oocytes is preferred.

Uptake Assay: Inject Xenopus oocytes with cRNA for SLC7A10 and SLC3A2.

Incubation: Incubate with 100 nM [3H]-D-Serine +/- Inhibitor.

Data Analysis: Calculate IC50 using non-linear regression. BMS-466442 should show IC50 <

50 nM.

Pathway Visualization: Mechanism of Inhibition
The following diagram illustrates the mechanistic difference between the synthesized ligands.

Extracellular Space

Intracellular SpaceAsc-1 Transporter Substrate Site Allosteric/Orthosteric
Release

D-Serine
Transport

D-Isoleucine
(Substrate)

Competes &
Translocates

BMS-466442
(Inhibitor)

Locks Transporter
(Occluded State)

Click to download full resolution via product page

Figure 2: Mechanistic action of Asc-1 ligands.[4][5][6][8] D-Isoleucine competes for transport,

while BMS-466442 locks the transporter, preventing D-Serine flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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